molecular formula C17H20N2O5 B4148864 1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[3-(2-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone

1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[3-(2-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone

Cat. No.: B4148864
M. Wt: 332.4 g/mol
InChI Key: REUUOPKFHTYDCV-UHFFFAOYSA-N
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Description

2-[5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-4,5-dihydro-3-isoxazolyl]phenol is a complex organic compound with a unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the isoxazole ring and the spirocyclic moiety, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[3-(2-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone typically involves multiple steps, starting from commercially available reagents. One common approach involves the formation of the spirocyclic core through a cyclization reaction. For example, the synthesis might begin with the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic intermediate . This intermediate can then be further functionalized to introduce the isoxazole ring and the phenol group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques might be employed to scale up the production process while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-4,5-dihydro-3-isoxazolyl]phenol can undergo a variety of chemical reactions due to the presence of multiple reactive sites. These reactions include:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The isoxazole ring can be reduced under specific conditions to form corresponding amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that stabilize the intermediates formed during the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation of the phenol group might yield quinones, while reduction of the isoxazole ring could produce amines

Scientific Research Applications

2-[5-(1,4-Dioxa-8-azaspiro[4

    Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of complex molecules. It can be used in the development of new synthetic methodologies and the study of reaction mechanisms.

    Biology: The compound’s biological activity has been explored in various studies. It has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.

    Medicine: Due to its potential biological activity, the compound is being studied for its therapeutic applications. It may serve as a lead compound for the development of new drugs targeting diseases such as cancer and infectious diseases.

    Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings. Its reactivity can be harnessed to create materials with specific properties, such as enhanced durability or conductivity.

Mechanism of Action

The mechanism of action of 1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[3-(2-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. Additionally, the compound’s structure allows it to interact with multiple targets, leading to a broad spectrum of biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-4,5-dihydro-3-isoxazolyl]phenol is unique due to the combination of its spirocyclic core, isoxazole ring, and phenol group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[3-(2-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c20-14-4-2-1-3-12(14)13-11-15(24-18-13)16(21)19-7-5-17(6-8-19)22-9-10-23-17/h1-4,15,20H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUUOPKFHTYDCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3CC(=NO3)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[3-(2-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
Reactant of Route 2
Reactant of Route 2
1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[3-(2-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
Reactant of Route 3
1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[3-(2-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
Reactant of Route 4
1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[3-(2-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
Reactant of Route 5
Reactant of Route 5
1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[3-(2-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
Reactant of Route 6
Reactant of Route 6
1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[3-(2-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone

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